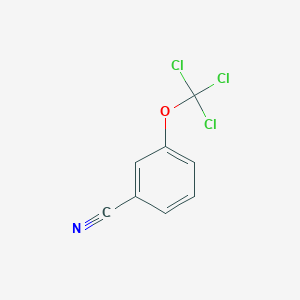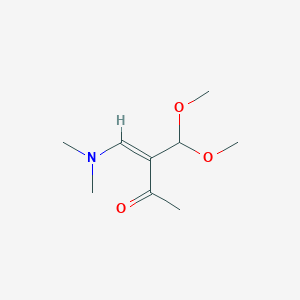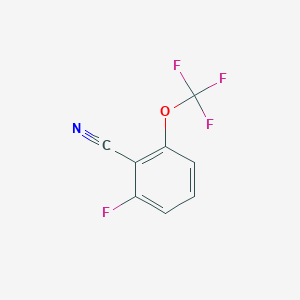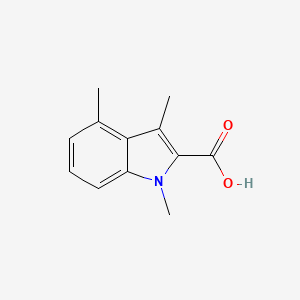
1-ブロモ-2-ヨード-3-(トリフルオロメトキシ)ベンゼン
概要
説明
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3IO. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and a trifluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
科学的研究の応用
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes Diels-Alder reactions with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) and furan, yielding corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These interactions are crucial for the synthesis of new electronically deficient atropisomeric diphosphine ligands .
Cellular Effects
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes can lead to changes in cellular behavior, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it undergoes Diels-Alder reactions with lithium diisopropylamide (LDA) in THF and furan, resulting in the formation of 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . These reactions are essential for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s impact on biological systems is dose-dependent .
Metabolic Pathways
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for understanding its biochemical activity and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s effectiveness in biochemical applications .
Subcellular Localization
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms .
準備方法
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be synthesized through several synthetic routes. One common method involves the reaction of iodobenzene with trifluoromethyl bromide to form 1,2-diiodo-4-(trifluoromethoxy)benzene. This intermediate is then subjected to a bromination reaction, replacing one of the iodine atoms with bromine to yield the target compound . Industrial production methods typically involve similar reaction pathways but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene in chemical reactions typically involves the activation of the halogen atoms (bromine and iodine) by catalysts or reagents. This activation facilitates the formation of new bonds, such as carbon-carbon bonds in coupling reactions. The trifluoromethoxy group can also influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states .
類似化合物との比較
1-Bromo-2-iodo-3-(trifluoromethoxy)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3-(trifluoromethoxy)benzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Bromo-1-iodo-4-(trifluoromethoxy)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
The presence of both bromine and iodine in 1-Bromo-2-iodo-3-(trifluoromethoxy)benzene makes it particularly versatile and reactive, allowing for a broader range of chemical transformations compared to its analogs.
特性
IUPAC Name |
1-bromo-2-iodo-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3IO/c8-4-2-1-3-5(6(4)12)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURWAFYVUMCVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)

![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)


![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)




![tert-butyl 6-[(E)-(hydroxyimino)methyl]-1H-indole-1-carboxylate](/img/structure/B1404485.png)
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/structure/B1404487.png)

